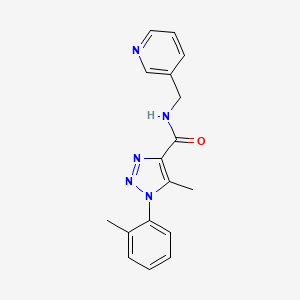![molecular formula C16H24N2OS B5162644 N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as TBOA, is a potent non-transportable blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegeneration. TBOA has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.
作用机制
TBOA acts as a non-transportable blocker of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide by binding to the substrate-binding site of the transporter and preventing the uptake of glutamate into the presynaptic neuron or glial cell. TBOA has been shown to have a higher affinity for EAAT3 and EAAT4 than for EAAT1, EAAT2, and EAAT5, and to induce a slow, irreversible inhibition of the transporter. TBOA has also been shown to have a partial agonist activity at the kainate receptor, a subtype of glutamate receptor, and to modulate the activity of other ion channels and transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase the extracellular concentration of glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to induce epileptiform activity in vitro and in vivo, and to cause seizures and neuronal death in animal models. TBOA has been shown to have a neuroprotective effect in some models of ischemia and traumatic brain injury, possibly by reducing the uptake of glutamate into damaged neurons and glial cells. TBOA has also been shown to modulate the activity of other neurotransmitters, such as GABA and dopamine, and to affect the behavior of animals in some paradigms.
实验室实验的优点和局限性
TBOA has several advantages as a research tool, including its high potency, selectivity, and non-transportable nature. TBOA can be used to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, which allows for the investigation of their individual and combined roles in synaptic transmission and plasticity. TBOA can also be used to induce epileptiform activity in vitro and in vivo, which allows for the investigation of the mechanisms underlying epilepsy and the development of antiepileptic drugs. However, TBOA has several limitations as a research tool, including its potential toxicity and off-target effects, its irreversible inhibition of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and its partial agonist activity at the kainate receptor.
未来方向
There are several future directions for research on TBOA and EAAT inhibitors, including the development of more potent and selective compounds, the investigation of their therapeutic potential in neurological disorders, and the elucidation of their mechanisms of action and off-target effects. TBOA and other EAAT inhibitors may also be useful as research tools in other areas of neuroscience, such as learning and memory, addiction, and neurodegeneration. Further studies are needed to determine the optimal dosing and administration of TBOA and other EAAT inhibitors, and to assess their safety and efficacy in preclinical and clinical trials.
合成方法
TBOA can be synthesized in several ways, but the most common method involves the reaction of 2-(1-piperidinyl)ethylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator, such as 1-hydroxybenzotriazole (HOBt), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting TBOA product can be purified by recrystallization or column chromatography.
科学研究应用
TBOA has been widely used as a research tool to investigate the role of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in synaptic transmission and plasticity. It has been shown to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, with varying potency, and to increase the extracellular concentration of glutamate in the brain. TBOA has also been used to induce epileptiform activity in vitro and in vivo, and to study the effects of glutamate dysregulation on neuronal excitability and survival. In addition, TBOA has been used to investigate the potential therapeutic applications of EAAT inhibitors in neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
属性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16(17-8-11-18-9-4-1-5-10-18)15-12-13-6-2-3-7-14(13)20-15/h12H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTGCZXIKASLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)

![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162611.png)
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)